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Compound of Interest

2-Cyclopropylcyclopentan-1-amine
Compound Name:

hydrochloride
CAS No.: 2172595-75-2
Cat. No.: B3012144

Get Quote

\ J

SMILES Focus & Structural Utility in Drug Design

Executive Summary & Chemical Identity

2-Cyclopropylcyclopentan-1-amine hydrochloride represents a high-value pharmacophore
in modern medicinal chemistry. It combines the conformational restriction of a cyclopentane
ring with the unique metabolic and electronic properties of a cyclopropyl group. This scaffold is
frequently employed to modulate potency, selectivity, and metabolic stability (ADME) in kinase
inhibitors and GPCR ligands.
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Property Detail

IUPAC Name ﬁ;/(;i/;:(lzohfor?izfcyclopentan-1-amine

Generic SMILES C1CC(C(C1)N)C2CC2.Cl

Molecular Formula CsHisN[1][2][3][4][5][6] - HCI

Molecular Weight 161.67 g/mol (Salt); 125.21 g/mol (Free Base)

Generic:[1] 1323724-85-0 (approximate/related);

CAS Registr
Ity Specific isomers vary

SMILES String Analysis & Stereochemistry

The utility of the SMILES (Simplified Molecular Input Line Entry System) string lies in its ability
to encode the precise stereochemical arrangement of this molecule. Because the cyclopentane
ring has two chiral centers (C1 and C2), four stereoisomers exist.

The Generic String Breakdown
String:C1CC(C(C1)N)C2CC2.Cl

C1CC...C1: Defines the 5-membered cyclopentane ring closure.

...C(C(C1)N)...: Indicates the amine (N) substitution at position 1.

...C2CC2: Defines the 3-membered cyclopropyl ring attached at position 2.

.Cl: Denotes the hydrochloride counterion.

Isomeric SMILES (Stereochemical Precision)

For drug development, defining the relative configuration (cis vs. trans) is critical.
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Configuration Isomeric SMILES

Description

CI.N[C@H]1CCC[C@H]1C2C

(1R, 2R)-Trans
Cc2

The amine and cyclopropyl
groups are on opposite faces
(anti).

CI.N[C@@H]1CCC[C@@H]1

(1S, 2S)-Trans
C2CcC2

Enantiomer of the above.

CL.N[C@H]1CCC[C@@H]1C2

(1R, 2S)-Cis
cC2

Both groups share the same

face (syn).

CI.N[C@@H]1CCC[C@H]1C2

(1S, 2R)-Cis
cc2

Enantiomer of the above.

Note: The "Trans" isomer is often thermodynamically favored during synthesis, but the "Cis"

isomer may be required for specific binding pockets.

Structural Logic Visualization

The following diagram illustrates the parsing logic of the SMILES string into its chemical

components.

SMILES: C1CC(C(C1)N)C2CC2.Cl

Cyclopentane Core Salt Form

(C1..C1) (.Cly

Substitution |Substitution -

A

Position 1: Amine Position 2: Cyclopropyl Chiral Centers @ C1 & C2
(N) (C2CccC2) (Requires @/@@ for isomerism)

Click to download full resolution via product page

Figure 1: Hierarchical decomposition of the SMILES string into functional chemical modules.
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Physicochemical Properties & Drug Design Utility

This scaffold is not merely a linker; it is a functional bioisostere.

The "Cyclopropyl Effect”
The cyclopropyl group is unigue due to its high ring strain (~27.5 kcal/mol) and the significant
character of its C-C bonds.

o Metabolic Stability: The cyclopropyl group often blocks metabolic oxidation (e.g., CYP450
hydroxylation) compared to an isopropyl or ethyl group.

o pKa Modulation: The electron-withdrawing nature of the cyclopropyl ring (via induction) can
lower the pKa of the adjacent amine slightly compared to a standard cyclohexyl amine,
potentially improving membrane permeability.

Calculated Properties (Predicted)

Property Value (Approx.) Implication

Good lipophilicity for CNS
cLogP 16-1.9 penetration and oral

bioavailability.

Low polar surface area,

TPSA 26.02 A2 _ )
favoring cell permeability.
Exists predominantly as the
pKa (Base) ~9.5-10.0 cation at physiological pH
(7.4).
High rigidity; reduces entropic
Rotatable Bonds 2 Jn gy P

penalty upon binding.

Synthesis & Manufacturing Protocol

Expertise & Causality: The synthesis of 2-cyclopropylcyclopentan-1-amine typically avoids
direct alkylation of cyclopentylamine due to polyalkylation issues. Instead, a Reductive
Amination or Curtius Rearrangement strategy is preferred.
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Below is a robust, scalable route starting from 2-cyclopenten-1-one.

Synthetic Pathway Diagram

1,4-Conjugate

2-Cyclopenten-1-one Addition
2-Cyclopropyl .
______ | cyclopentan-1-one Condensation ) o
Cyclopropyl-MgBr |F-==""""" \ Reductive Amination
(Cul Cat.) __ | Imine Intermediate & Salt Formation
NH40ACc |——=-==""7"""

one \ e
————————————————— > Hydrochloride
HCl in Dioxane [~~~

Click to download full resolution via product page

Figure 2: 1,4-Conjugate addition followed by reductive amination is the preferred route to
ensure regioselectivity.

Detailed Protocol (Bench Scale)

Step 1: 1,4-Conjugate Addition (Formation of the Ketone)

» Reagents: 2-Cyclopenten-1-one, Cyclopropylmagnesium bromide, Copper(l) iodide (Cul),
TMSCI.

e Mechanism: Organocuprate-mediated conjugate addition. The use of TMSCI accelerates the
1,4-addition and traps the enolate, preventing polymerization.

e Procedure:

o

Cool THF (-78°C) containing Cul (10 mol%).

(¢]

Add Cyclopropylmagnesium bromide dropwise.

[¢]

Add 2-Cyclopenten-1-one slowly.

[¢]

Quench with NH4Cl. Extract and purify 2-cyclopropylcyclopentan-1-one.
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Step 2: Reductive Amination (Formation of the Amine)

e Reagents: 2-Cyclopropylcyclopentan-1-one, Ammonium Acetate (NH4sOAc), Sodium
Cyanoborohydride (NaBHsCN), Methanol.

o Causality: NaBHsCN is selected over NaBH4 because it selectively reduces the iminium ion
(formed in situ) rather than the ketone, preventing the formation of the alcohol side-product.

e Procedure:

[¢]

Dissolve ketone in MeOH. Add 10 eq. of NH4OAc.

[¢]

Stir for 30 min to form the imine equilibrium.

[e]

Add NaBHsCN (1.5 eq.) and stir at RT for 12-24h.

o Basify (NaOH) to pH >12 and extract the free amine with DCM.
Step 3: Salt Formation
o Reagents: 4M HCI in Dioxane or Diethyl Ether.

e Procedure: Dissolve the free amine oil in diethyl ether. Add HCI solution dropwise at 0°C.
The white precipitate (Hydrochloride salt) is filtered and dried under vacuum.

Analytical Validation

Trustworthiness in synthesis requires rigorous characterization.

e 1H NMR (DMSO-d6): Look for the cyclopropyl high-field signals (0.2—0.8 ppm, multiplets,
4H). The cyclopentane ring protons will appear between 1.2—2.0 ppm. The alpha-amine
proton (CH-NH3+) will be a multiplet around 3.0-3.5 ppm.

¢ Mass Spectrometry (LC-MS): ESI+ mode. Expect a parent ion

at m/z ~126.1.[5]

o Chiral HPLC: Essential if a specific stereocisomer is required. Columns like Chiralpak AD-H or
OD-H are standard for resolving amine enantiomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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